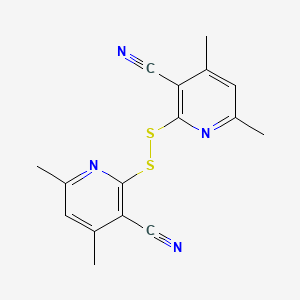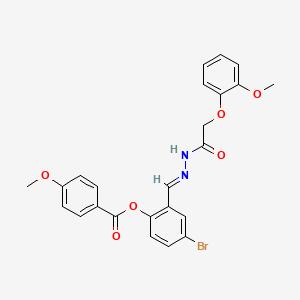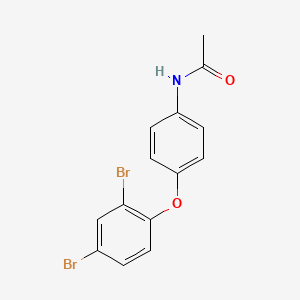![molecular formula C17H16N4O2S B12008709 2-ethoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12008709.png)
2-ethoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-etoxi-4-{(E)-[(3-fenil-5-sulfánil-4H-1,2,4-triazol-4-il)imino]metil}fenol: es un compuesto químico con las siguientes propiedades:
Fórmula Molecular: CHNOS
Número CAS: 489422-10-8
Fórmula Lineal: CHNOS
Peso Molecular: 430.486 g/mol
Este compuesto presenta un grupo etoxi (C2H5O) unido a un anillo fenólico, junto con un anillo de triazol que contiene un grupo sulfánil (C6H5SN). Su estructura única lo hace intrigante para diversas aplicaciones.
Métodos De Preparación
Rutas Sintéticas: Varias rutas sintéticas conducen a la formación de este compuesto. Un método común involucra la condensación de un aldehído (como el 2-hidroxi-4-metoxibenzaldehído) con un derivado de tiosemicarbazida (por ejemplo, 3-fenil-5-sulfánil-4H-1,2,4-triazol-4-carbohidrazida). La reacción procede bajo condiciones apropiadas para producir el producto deseado.
Producción Industrial: Si bien los detalles de la producción a escala industrial son propietarios, los laboratorios y las instalaciones de investigación pueden sintetizar este compuesto utilizando protocolos establecidos.
Análisis De Reacciones Químicas
Reactividad:
Oxidación: El grupo hidroxilo fenólico puede sufrir reacciones de oxidación.
Reducción: La reducción del grupo imina puede ser posible.
Sustitución: El anillo fenólico puede participar en reacciones de sustitución aromática electrofílica.
Oxidación: Agentes oxidantes como el permanganato de potasio (KMnO) o el peróxido de hidrógeno (HO).
Reducción: Agentes reductores como el borohidruro de sodio (NaBH).
Sustitución: Ácidos de Lewis (por ejemplo, AlCl) para la sustitución aromática electrofílica.
Productos Principales: Los productos principales dependen de las condiciones específicas de reacción. La oxidación puede producir derivados de quinona, mientras que la reducción podría conducir a la amina correspondiente.
Aplicaciones Científicas De Investigación
Química:
Síntesis Orgánica: Los investigadores utilizan este compuesto como un bloque de construcción para moléculas más complejas.
Bioconjugación: Sus grupos funcionales permiten la bioconjugación y el etiquetado.
Propiedades Antioxidantes: La parte fenólica sugiere una posible actividad antioxidante.
Estudios Antibacterianos: Los investigadores investigan sus efectos antibacterianos.
Farmacéuticos: Puede servir como precursor para el desarrollo de fármacos.
Ciencia de Materiales: Su estructura única podría encontrar aplicaciones en la ciencia de materiales.
Mecanismo De Acción
El mecanismo exacto sigue siendo un área de investigación activa. Sus propiedades antioxidantes y las posibles interacciones con las vías celulares contribuyen a sus efectos.
Comparación Con Compuestos Similares
Si bien este compuesto es relativamente raro, comparte similitudes con otros derivados fenólicos, como el 2-etoxi-4-(((3-(3-metoxifenil)-5-sulfánil-4H-1,2,4-triazol-4-il)imino)metil)fenol (CAS: 613249-07-3) y el 2-etoxi-4-((E)-{[3-(3-isopropoxifen
Propiedades
Fórmula molecular |
C17H16N4O2S |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4O2S/c1-2-23-15-10-12(8-9-14(15)22)11-18-21-16(19-20-17(21)24)13-6-4-3-5-7-13/h3-11,22H,2H2,1H3,(H,20,24)/b18-11+ |
Clave InChI |
SACZZWMQWVSXID-WOJGMQOQSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008640.png)
![[3-benzoyloxy-4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12008644.png)


![2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dichlorophenyl)ethanone](/img/structure/B12008668.png)


![Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B12008677.png)


![[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12008693.png)
![[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12008698.png)
![ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate](/img/structure/B12008714.png)
